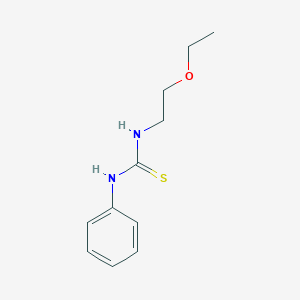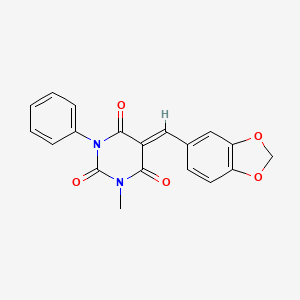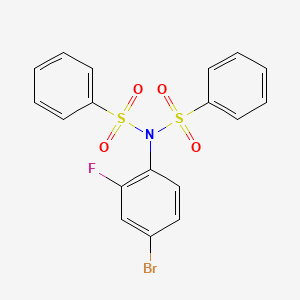
1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, along with a propan-2-ylsulfanylpropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and cost-effective reagents and catalysts. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, making it a valuable tool in medicinal chemistry.
Pathways Involved: The compound may interact with metabolic pathways, influencing the activity of enzymes involved in oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
1-(3-propan-2-ylsulfanylpropoxy)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a single fluorine atom.
Other Fluorinated Benzene Derivatives: Compounds with different substituents on the benzene ring, such as 1-fluoro-2-methylbenzene.
Uniqueness: 1-Fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to its specific combination of a fluorine atom and a propan-2-ylsulfanylpropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-fluoro-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXDOTQKYATERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-BENZYL-1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5026180.png)
![4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5026194.png)
![4-butyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5026199.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)

![2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE](/img/structure/B5026235.png)

![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026257.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5026267.png)


